molecular formula C13H18FN3S B11737307 [(5-fluorothiophen-2-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(5-fluorothiophen-2-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11737307
M. Wt: 267.37 g/mol
InChI Key: AGOGTWCLGLVEHW-UHFFFAOYSA-N
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Description

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound characterized by the presence of a fluorinated thiophene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, coupling catalysts, and amine sources .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry

In chemistry, (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorinated thiophene ring provides a useful handle for tracking and imaging studies .

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its binding affinity and selectivity .

Industry

In the industrial sector, (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring can engage in hydrogen bonding and π-π interactions, while the pyrazole moiety can form coordination complexes with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (5-bromothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (5-iodothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The uniqueness of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its fluorinated thiophene ring, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This fluorine substitution can enhance the compound’s stability and binding affinity in various applications .

Properties

Molecular Formula

C13H18FN3S

Molecular Weight

267.37 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H18FN3S/c1-9(2)17-10(3)11(7-16-17)6-15-8-12-4-5-13(14)18-12/h4-5,7,9,15H,6,8H2,1-3H3

InChI Key

AGOGTWCLGLVEHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=CC=C(S2)F

Origin of Product

United States

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